(S)-Citalopram N-Oxide
CAS No.: 917482-45-2
VCID: VC0195647
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (S)-Citalopram N-Oxide is a chemical compound with the molecular formula and a molecular weight of 340.4 g/mol . It is also known by other names, including Escitalopram N-Oxide and 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide . This compound is listed in PubChem with CID 15987231 and was first created in 2007, with modifications made as recently as January 2025 . Citalopram N-oxide, a related compound (CID 10068142), is an organic amino compound and a member of the benzenes family . Citalopram N-oxide is a metabolite of citalopram, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class . Citalopram enhances serotonergic transmission by inhibiting serotonin reuptake and is highly selective towards serotonin reuptake inhibition compared to other SSRIs . Citalopram N-oxide can be created from citalopram through the action of the enzyme cytochrome P450 2D6 and is involved in the citalopram metabolism pathway in humans . Citalopram N-Oxide is a metabolite of Citalopram and a potential 5-HT selective inhibitor . Citalopram is primarily used to treat depression . While (S)-Citalopram N-Oxide's specific uses are not detailed in the provided search results, its connection to citalopram suggests it may play a role in antidepressant mechanisms or metabolic processes . |
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CAS No. | 917482-45-2 |
Product Name | (S)-Citalopram N-Oxide |
Molecular Formula | C20H21FN2O2 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 |
Standard InChIKey | DIOGFDCEWUUSBQ-FQEVSTJZSA-N |
SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Canonical SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Appearance | Solid |
Purity | > 95% |
Synonyms | (S)-1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro -5-isobenzofurancarbonitrile; (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide |
PubChem Compound | 15987231 |
Last Modified | Apr 15 2024 |
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